molecular formula C64H86F2N6O27 B12772176 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate CAS No. 89011-61-0

3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate

Cat. No.: B12772176
CAS No.: 89011-61-0
M. Wt: 1409.4 g/mol
InChI Key: MAVJJDWJHLLAJB-UHFFFAOYSA-N
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Description

3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one; oxalic acid; hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a piperazine ring, a fluorophenyl group, and a diethylamino group. The presence of oxalic acid and hydrate further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine ring, followed by the introduction of the diethylamino and fluorophenyl groups. The final step involves the addition of oxalic acid and hydrate to form the complete compound. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity of the final product. Industrial production methods may also involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and fluorophenyl-containing molecules. Examples include:

  • 1-(4-Fluorophenyl)piperazine
  • 2-(Diethylamino)ethyl chloride
  • 4-Fluorobenzylamine

Uniqueness

What sets 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89011-61-0

Molecular Formula

C64H86F2N6O27

Molecular Weight

1409.4 g/mol

IUPAC Name

3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate

InChI

InChI=1S/2C26H36FN3O.6C2H2O4.H2O/c2*1-4-30(5-2)25(22-11-13-24(27)14-12-22)20-29-17-15-28(16-18-29)19-21(3)26(31)23-9-7-6-8-10-23;6*3-1(4)2(5)6;/h2*6-14,21,25H,4-5,15-20H2,1-3H3;6*(H,3,4)(H,5,6);1H2

InChI Key

MAVJJDWJHLLAJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F.CCN(CC)C(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O

Origin of Product

United States

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